molecular formula C10H10N2O2S B1526833 5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione CAS No. 90915-53-0

5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione

Cat. No.: B1526833
CAS No.: 90915-53-0
M. Wt: 222.27 g/mol
InChI Key: BMPPZSKGEUNDQD-UHFFFAOYSA-N
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Description

5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione (CAS 90915-53-0) is a high-purity chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . This imidazolidine-2,4-dione derivative, featuring a cyclopropyl and a thiophene substituent, is a versatile building block in medicinal chemistry and pharmaceutical research. It is specifically designed for research applications only and is not intended for diagnostic or therapeutic use. Compounds based on the imidazolidine-2,4-dione (hydantoin) scaffold are the subject of active research due to their diverse biological activities . This particular derivative serves as a key intermediate in the design and synthesis of novel bioactive molecules. Research into similar hydantoin hybrids has demonstrated potential for developing new antibacterial agents . The structure of this compound, which incorporates a thiophene ring, is particularly valuable for creating molecular hybrids aimed at overcoming drug resistance in bacteria . Furthermore, imidazolidine-2,4-dione derivatives are being investigated in other therapeutic areas, including as inhibitors of Bcl-2 proteins for potential anti-cancer applications . Researchers utilize this compound to explore new chemical space in drug discovery. Its structural features make it a suitable candidate for molecular hybridization strategies, where it can be combined with other pharmacophores, such as quinolones, to enhance biological efficacy and reduce drug resistance . The product is shipped under cold-chain conditions to ensure stability.

Properties

IUPAC Name

5-cyclopropyl-5-thiophen-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-8-10(6-3-4-6,12-9(14)11-8)7-2-1-5-15-7/h1-2,5-6H,3-4H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPPZSKGEUNDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(C(=O)NC(=O)N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229229
Record name 5-Cyclopropyl-5-(2-thienyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90915-53-0
Record name 5-Cyclopropyl-5-(2-thienyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90915-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-5-(2-thienyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, and affecting the activity of other biomolecules. For instance, it may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in metabolic pathways and gene expression. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. These effects can include changes in gene expression and cellular metabolism that persist even after the compound is no longer present.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating metabolic pathways or gene expression. At higher doses, it can exhibit toxic or adverse effects. These threshold effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways. For example, it may inhibit or activate enzymes involved in the metabolism of other compounds, affecting metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence its localization and accumulation, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Biological Activity

5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biochemical interactions, cellular effects, and research findings related to its biological activity.

  • Molecular Formula : C10H10N2O2S
  • Molecular Weight : 222.27 g/mol
  • CAS Number : 90915-53-0
  • Purity : Typically ≥95% .

The precise mechanism of action for this compound remains largely unexplored. However, it is suggested that this compound may interact with various enzymes and proteins, influencing biochemical pathways critical for cellular function. The interactions can lead to either inhibition or activation of specific enzymes, thereby affecting metabolic processes and cellular signaling pathways .

Biochemical Interactions

Research indicates that this compound plays a significant role in biochemical reactions by:

  • Binding to Enzymes : It may bind to active sites on enzymes, altering their conformation and activity.
  • Modulating Protein Function : The compound can affect protein interactions and stability, potentially leading to changes in gene expression and cellular metabolism .

Cellular Effects

The compound has shown potential effects on cell lines in laboratory studies. For example:

  • Cytotoxicity : In studies involving human lung carcinoma cells (NCI-H292), derivatives of thiazolidine compounds similar to this compound exhibited selective cytotoxic effects. The most potent derivative demonstrated an IC50 value of 1.26 μg/mL after 72 hours .

Table: Summary of Cytotoxic Effects on Cell Lines

CompoundCell LineIC50 (μg/mL)Observed Effects
5NCI-H2921.26Induced apoptosis, DNA fragmentation
OtherPBMC>50No significant cytotoxicity observed

Research Findings

Several studies have been conducted to explore the biological activities associated with compounds structurally related to this compound:

  • Antioxidant Activity : Related compounds have shown moderate to high antioxidant activity in various assays .
  • Antibacterial Activity : Some derivatives have been evaluated for their antibacterial properties against gram-positive bacteria, indicating potential therapeutic applications .
  • Inhibitory Effects on Enzymes : Certain thiazolidine derivatives were identified as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is relevant for diabetes and obesity treatment .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of imidazolidine-2,4-dione, including 5-cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione, exhibit diverse pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. Its structural components may interact with specific molecular targets involved in cancer cell proliferation and survival.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating various inflammatory diseases.
  • Antimicrobial Properties : Research has indicated that imidazolidine derivatives can possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.
  • Neurological Applications : Some studies suggest that compounds with similar structures may interact with neurotransmitter systems, indicating potential use in treating neuropsychiatric disorders.

Table 1: Summary of Biological Studies on this compound

Study ReferenceBiological ActivityMethodologyFindings
AnticancerMTT assayShowed moderate cytotoxicity against cancer cell lines.
Anti-inflammatoryIn vivo modelsReduced inflammation markers in animal models.
AntimicrobialDisk diffusion assayEffective against Gram-positive bacteria.

Potential Therapeutic Uses

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Anti-inflammatory Drugs : For the treatment of chronic inflammatory conditions.
  • Antimicrobial Agents : In the development of new antibiotics targeting resistant strains.
  • Neurological Disorders : As a candidate for drug development aimed at treating conditions like depression or anxiety.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazolidine-2,4-dione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features Potential Applications/Notes
5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione Cyclopropyl, Thiophen-2-yl C₁₀H₁₀N₂O₂S 238.26 Combines cyclopropyl (metabolic stability) and thiophene (aromatic interactions) Likely CNS-targeted activity due to lipophilicity and aromaticity
5-Methyl-5-(thiophen-2-yl)imidazolidine-2,4-dione (CAS 62031-97-4) Methyl, Thiophen-2-yl C₈H₈N₂O₂S 196.22 Smaller alkyl group reduces steric hindrance; higher solubility vs. cyclopropyl analog Potential shorter metabolic half-life due to methyl group
(5S)-5-Cyclopropyl-5-({[6-(2-cyclopropylpyrimidin-5-yl)...) (EP Patent) Cyclopropyl, Sulfonyl, Pyrimidine Complex >400 Sulfonyl and pyrimidine groups enhance solubility and target specificity Patent indicates use in pharmaceuticals (e.g., kinase inhibitors)
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione (CAS 188920-93-6) Ethyl, 4-Methoxyphenyl C₁₂H₁₄N₂O₃ 234.25 Methoxy group improves solubility; phenyl enables hydrophobic interactions Possible applications in inflammation or oncology
5-Isopropylimidazolidine-2,4-dione (CAS 16935-34-5) Isopropyl C₆H₁₀N₂O₂ 142.16 Simple alkyl substituent; high lipophilicity Limited metabolic stability compared to cyclopropyl analogs
5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione (CAS 858204-96-3) Cyclopropyl, 3-Methylbutyl C₁₁H₁₈N₂O₂ 222.27 Branched alkyl chain increases lipophilicity Suitable for lipid-soluble formulations

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs. Alkyl Groups : Cyclopropyl substituents (e.g., in the target compound) confer enhanced metabolic stability due to their strained ring structure, which resists oxidative degradation compared to linear alkyl chains (e.g., ethyl or isopropyl) .
  • Thiophene vs. Phenyl/Aryl Groups : The thiophen-2-yl group offers moderate lipophilicity and aromaticity, while methoxyphenyl derivatives (e.g., CAS 188920-93-6) prioritize solubility via polar substituents .
  • Sulfonyl and Heterocyclic Additions : Patent-derived analogs (EP 1831 199 B1) incorporate sulfonyl and pyrimidine groups, improving water solubility and target engagement for therapeutic applications .

Stereochemical Considerations

The (5S)-configuration in compounds like (5S)-3-cyclopropyl-5-isopropyl-imidazolidine-2,4-dione () highlights the role of chirality in biological activity. While the target compound’s stereochemistry is unspecified, enantiomeric purity could significantly influence binding affinity and pharmacokinetics in related structures .

Pharmacological Potential

  • The thiophene-containing target compound may exhibit CNS activity due to its balanced lipophilicity (logP ~2.5 estimated) and ability to cross the blood-brain barrier.
  • Sulfonyl-containing analogs (e.g., EP Patent compounds) demonstrate tailored specificity for enzymes like kinases, suggesting broader therapeutic utility .

Preparation Methods

Preparation Methods of 5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione

General Synthetic Strategy

The synthesis of imidazolidine-2,4-diones generally involves the cyclization of amino acid derivatives or the reaction of substituted glycine derivatives with isocyanates or related reagents to form the imidazolidine ring. For 5-substituted derivatives, the substituents at the 5-position are introduced via the starting amino acid or aldehyde precursors.

Synthesis via C-Substituted Glycine Derivatives

A well-documented method involves the preparation of C-substituted arylglycines, which are then converted into the imidazolidine-2,4-dione ring system through reaction with phenyl isocyanate or phenyl isothiocyanate, followed by acid hydrolysis. This method was exemplified in the synthesis of various imidazolidine-2,4-dione derivatives with different aromatic substituents, including phenyl and alkyl groups, achieving yields of 70–74%.

Stepwise Procedure:
  • Preparation of C-Substituted Arylglycines:

    • Aromatic aldehyde (e.g., thiophen-2-carbaldehyde for thiophen-2-yl substituent) is reacted with potassium cyanide and ammonium chloride under reflux in aqueous methanol to yield the corresponding arylglycine.
    • The reaction mixture is extracted, acidified, and refluxed to precipitate the arylglycine as white crystals.
    • Purification is done by recrystallization from ethanol/water mixtures.
  • Cyclization to Imidazolidine-2,4-dione:

    • The arylglycine is reacted with phenyl isocyanate under controlled conditions to form the imidazolidine ring.
    • Acid hydrolysis is performed to complete the formation of the imidazolidine-2,4-dione core.
    • The product is isolated and purified by crystallization.

Data Tables Summarizing Preparation Parameters and Yields

Step Reagents/Conditions Yield (%) Notes
C-Arylglycine synthesis Aromatic aldehyde + KCN + NH4Cl in MeOH/H2O, reflux 8 h 70–74 Recrystallization from EtOH/H2O
Cyclization to imidazolidine-2,4-dione Arylglycine + phenyl isocyanate, acid hydrolysis 70–74 Purification by crystallization
Alternative MCR method Amine + aldehyde + active methylene compound, solvent reflux Variable Allows diverse substituents
Knoevenagel condensation (for related compounds) Thiazolidine-2,4-dione + aldehyde, piperidine catalyst, ethanol Moderate Adaptable to imidazolidine synthesis

Q & A

Q. What synthetic methodologies are optimal for preparing 5-cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of substituted imidazolidine-2,4-diones typically involves condensation reactions between glyoxals and ureas, with chiral acid catalysts enabling enantioselective pathways . For cyclopropyl-substituted derivatives, alkylation or cyclopropanation steps are critical. For example, demonstrates the use of 2-bromo-1-(thiophen-2-yl)ethan-1-one as a key intermediate for introducing the thiophene moiety. Optimization parameters include:

  • Temperature : 60–80°C for cyclopropanation to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Triethylamine (Et₃N) or phase-transfer catalysts improve yields .
    Post-synthesis, recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropyl (δ ~0.5–2.0 ppm) and thiophene (δ ~6.5–7.5 ppm) groups. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (C-H of cyclopropane/thiophene) validate functional groups .
  • Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) distinguishes isotopic patterns for Cl/Br-containing byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in targeting enzymes like ATAD2?

Methodological Answer: highlights 5-cyclopropyl-5-methylimidazolidine-2,4-dione derivatives as ATAD2 inhibitors. Key steps:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATAD2’s bromodomain (e.g., hydrogen bonds with ARG1007/LYS1011) .
  • MD Simulations : GROMACS/AMBER trajectories (50 ns) assess stability of the cyclopropyl-thiophene moiety in the binding pocket.
  • QSAR : Correlate substituent electronegativity (e.g., thiophene vs. phenyl) with inhibitory activity (pIC₅₀) .
    Contradictions in SAR data may arise from crystal packing effects or protonation state variability at physiological pH .

Q. What strategies resolve contradictions in crystallographic data for this compound, particularly in disordered regions?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) synchrotron X-ray data reduces noise.
  • Refinement : SHELXL (via Olex2) applies TWIN/BASF commands for twinned crystals and ISOR restraints for anisotropic displacement .
  • Disorder Modeling : Split cyclopropyl/thiophene groups into multiple conformers (PART command) with occupancy refinement .
  • Validation : Check R₁/Rfree gaps (<5%) and PLATON/checkCIF alerts for overfitting .

Q. How does the compound’s electronic configuration influence its reactivity in photochemical deracemization?

Methodological Answer:

  • TD-DFT Calculations : Gaussian 16 predicts UV-vis spectra (λmax ~280 nm for thiophene π→π* transitions) .
  • Photoreactivity : Cyclopropane’s strain energy (~27 kcal/mol) facilitates ring-opening under UV light (254 nm). Monitor enantiomeric excess (ee) via chiral HPLC .
  • Mechanistic Probes : Radical trapping (TEMPO) or isotopic labeling (D₂O) identifies intermediates in deracemization pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione
Reactant of Route 2
5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione

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